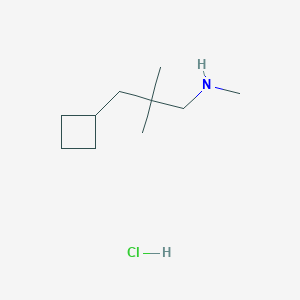

(3-Cyclobutyl-2,2-dimethylpropyl)(methyl)amine hydrochloride

Description

(3-Cyclobutyl-2,2-dimethylpropyl)(methyl)amine hydrochloride is a synthetic amine salt characterized by a branched alkyl chain with a cyclobutyl substituent and a methylated amine group. The cyclobutyl group introduces ring strain and conformational rigidity, which may enhance receptor binding specificity compared to less-strained analogs like cyclopropyl derivatives. The hydrochloride salt improves solubility, facilitating bioavailability in physiological systems.

Properties

IUPAC Name |

3-cyclobutyl-N,2,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-10(2,8-11-3)7-9-5-4-6-9;/h9,11H,4-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEYKSRMRJFWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCC1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

(3-Cyclobutyl-2,2-dimethylpropyl)(methyl)amine hydrochloride is characterized by its unique cyclobutyl group and a dimethylpropyl chain. The presence of these groups may influence its interaction with biological systems, particularly in receptor binding and pharmacological effects.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈ClN |

| Molecular Weight | 201.72 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in the context of neurotransmitter modulation. It is hypothesized to act as a monoamine reuptake inhibitor , potentially affecting serotonin and norepinephrine levels in the brain.

Case Study: Neuropharmacological Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant properties. Behavioral assessments indicated enhanced exploratory behavior, which is often associated with dopaminergic activity.

The proposed mechanism involves the inhibition of the reuptake of monoamines, leading to increased availability of neurotransmitters in the synaptic cleft. This aligns with findings from similar compounds that target monoamine transporters.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neurotransmitter Modulation | Increased serotonin and norepinephrine levels |

| Stimulant Effects | Enhanced locomotion in animal models |

| Potential Side Effects | Anxiety-like behaviors at high doses |

Research Findings

A series of experiments have been conducted to assess the compound's efficacy and safety profile. Notably:

- In vitro Studies : Cell line assays indicated that this compound can modulate cellular signaling pathways associated with neuroprotection.

- In vivo Studies : Animal studies showed promising results in models of depression and anxiety, with significant reductions in behavioral despair when administered chronically.

Safety Profile

Toxicological assessments reveal that while the compound exhibits therapeutic potential, it also presents risks at elevated doses. Adverse effects include increased heart rate and anxiety symptoms, warranting caution in therapeutic applications.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical reactions, including oxidation and reduction processes.

- Reagent in Organic Reactions : It can be utilized as a reagent in various organic synthesis protocols, facilitating the formation of new compounds through substitution reactions.

Biology

- Biological Activity Studies : Research has indicated that (3-Cyclobutyl-2,2-dimethylpropyl)(methyl)amine hydrochloride may exhibit biological activity through interactions with enzymes and receptors. Its amine group can form hydrogen bonds, influencing biological pathways.

- Potential Therapeutic Applications : Investigations into the compound's therapeutic properties suggest it may serve as a precursor for drug development targeting specific diseases or conditions.

Medicine

- Drug Development : The compound is under investigation for its potential use in developing new pharmaceuticals. Its structural characteristics may enhance the efficacy of drugs targeting neurological or metabolic disorders.

- Antimicrobial Properties : Preliminary studies indicate that similar compounds exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Industry

- Specialty Chemicals : The compound is used in the production of specialty chemicals and materials, leveraging its unique properties to create tailored products for specific industrial applications.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antibacterial agents.

Case Study 2: Neuroprotective Effects

Research utilizing zebrafish models indicated that compounds with similar structures provided neuroprotection against aminoglycoside-induced damage. This highlights the compound's potential role in therapies aimed at preserving hearing or preventing neurodegeneration.

| Compound | Activity Type | Effective Concentration (μM) |

|---|---|---|

| (3-Cyclobutyl-2,2-dimethylpropyl)(methyl)amine | Antibacterial | 5.0 |

| Related cyclic amine derivative | Neuroprotective | 3.12 |

| Beta-amino acid derivative | Antibacterial | 4.0 |

Table 2: Structure-Activity Relationship Findings

| Substituent Variation | Observed Activity | Remarks |

|---|---|---|

| Methyl group on nitrogen | Moderate activity | Optimal for antibacterial action |

| Ethyl group on cyclobutyl | Low activity | Reduced binding affinity |

| Propyl chain addition | Enhanced activity | Improved solubility |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Analogues

The compound is compared below with key analogs based on substituent variations, molecular properties, and biological activity (where available).

Table 1: Comparative Analysis of Structural Analogs

Key Findings from Research

Impact of Cyclic Substituents :

- Cyclobutyl vs. Cyclopropyl : Cyclobutyl’s larger ring size and higher strain may enhance binding affinity to rigid protein pockets compared to cyclopropyl derivatives. For example, GSK189254 (cyclobutyl-containing benzazepine) exhibits region-specific histamine release modulation in the CNS, suggesting structural sensitivity .

- Methoxy Substitution : The methoxy variant () was discontinued, likely due to reduced stability or metabolic challenges associated with polar substituents.

Physicochemical Properties: Solubility: Hydrochloride salts (e.g., target compound and GSK189254) show improved aqueous solubility over free bases, critical for CNS penetration.

Synthesis and Commercial Viability :

- The cyclopropyl variant () is widely supplied in China, indicating scalable synthesis routes. In contrast, cyclobutyl derivatives may require specialized ring-forming reactions (e.g., [2+2] cycloadditions), increasing production costs .

Preparation Methods

Cyanohydrin-Based Multi-Step Synthesis (Patent WO2009085858A1)

A notable preparation method involves a multi-step process starting from a precursor compound (Formula Vl) which undergoes a cyanohydrin reaction followed by oxidation to form an intermediate amide amino alcohol (Formula VIII). Key features include:

Step 1: Cyanohydrin Reaction

- The compound of Formula Vl is reacted with acetone cyanohydrin in dimethyl sulfoxide (DMSO) as the solvent.

- Potassium carbonate is used as a catalyst (0.01 to 0.1 weight ratio relative to the starting material).

- This reaction proceeds without the need for phase transfer catalysts or metal cyanides, enhancing safety and environmental profile.

- The reaction is monitored by HPLC to ensure complete consumption of the starting compound.

Step 2: Oxidation

- The intermediate formed is oxidized using a TEMPO-mediated oxidation in dichloromethane or directly in DMSO without solvent swapping.

- The oxidation proceeds cleanly, reducing byproduct formation and improving yield.

- Peroxide is used as the oxidant, and cyanide waste from the cyanohydrin step is decomposed in situ, minimizing hazardous waste.

-

- This method eliminates aqueous workups and solvent swaps between steps, streamlining the process and reducing decomposition and yield loss.

- Isolated yields exceed 80%, indicating a high-efficiency process.

- The process reduces cyanide waste generation, improving environmental sustainability.

| Step | Reagents/Conditions | Solvent | Catalyst/ Additives | Key Features | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetone cyanohydrin + Compound Vl | DMSO | Potassium carbonate (0.01-0.1 w/w) | No phase transfer catalyst needed | - |

| 2 | TEMPO-mediated oxidation + peroxide | Dichloromethane or DMSO | TEMPO, peroxide | One-pot process, no solvent swap | >80 |

This patented method is industrially relevant due to its scalability, environmental considerations, and high yields.

Zinc-Mediated Carbonyl Alkylative Amination (CAA)

Recent advances in α-branched amine synthesis have introduced zinc-mediated carbonyl alkylative amination as a robust method for preparing complex tertiary amines, including structures similar to (3-Cyclobutyl-2,2-dimethylpropyl)(methyl)amine hydrochloride.

-

- The method involves the reaction of aldehydes with alkyl iodides in the presence of zinc and copper iodide catalysts.

- Trimethylsilyl triflate (TMSOTf) is used as an additive to facilitate imine formation and reaction progression.

- This approach bypasses the need for ketone precursors, which are often less available or more sterically hindered.

-

- Zinc equivalents, solvent choice, copper iodide loading, and TMSOTf concentration were systematically optimized to maximize yield.

- Toluene and dichloromethane were preferred solvents, with toluene showing superior yields when combined with copper iodide and water additives.

-

- Yields ranged from 9% to 100%, depending on conditions, with optimal conditions reaching near-quantitative yields.

- The reaction is scalable from microtiter plate high-throughput experimentation (10 μmol scale) to gram-scale synthesis.

| Entry | Zn (equiv) | Solvent | Additives | Yield (%) |

|---|---|---|---|---|

| 1 | 2.0 | Ethyl acetate | None | 9 |

| 2 | 2.0 | Dichloromethane | None | 53 |

| 4 | 2.0 | Ethyl acetate | CuI (10 mol %) | 41 |

| 5 | 2.0 | Dichloromethane | CuI (10 mol %) | 59 |

| 8 | 3.0 | Toluene (1.6 M) | CuI (10 mol %) | 61 |

| 9 | 3.0 | Toluene (1.6 M) | CuI (10 mol %), H2O (1.5 equiv) | 73 |

| 11 | 3.0 | Toluene (1.6 M) | CuI (10 mol %), H2O (1.5 equiv) | 93 |

| 12 | 3.0 | Toluene (1.6 M) | CuI (10 mol %), H2O (1.5 equiv) | 100 |

-

- The zinc-mediated CAA proceeds via radical intermediates generated through halogen atom transfer (XAT).

- This method allows the formation of α-trialkyl tertiary amines that are otherwise difficult to synthesize.

-

- Eliminates competitive reductive amination side reactions.

- Simplifies purification and broadens substrate scope.

- Avoids multistep ketone precursor synthesis, reducing overall synthesis time.

This method represents a significant advancement in tertiary amine synthesis, applicable to the preparation of complex amines like this compound.

Comparative Analysis of Preparation Methods

| Feature | Cyanohydrin-Based Multi-Step Synthesis | Zinc-Mediated Carbonyl Alkylative Amination (CAA) |

|---|---|---|

| Starting Material Complexity | Requires specific precursor (Formula Vl) | Uses commercially available aldehydes and alkyl iodides |

| Reaction Steps | Multi-step with one-pot oxidation | Single-step multicomponent reaction |

| Catalyst/ Reagents | Potassium carbonate, TEMPO, peroxide | Zinc powder, copper iodide, TMSOTf |

| Solvent | DMSO, dichloromethane | Toluene, dichloromethane |

| Environmental Considerations | Reduced cyanide waste, no aqueous workup | Avoids stoichiometric reductants, mild conditions |

| Yield | >80% isolated | Up to 100% (optimized) |

| Scalability | Industrially scalable | Scalable from micro to gram scale |

| Purification Complexity | Reduced by one-pot process | Simplified purification due to clean reaction |

Research Findings and Notes

- The cyanohydrin method emphasizes process efficiency and environmental sustainability by minimizing hazardous waste and eliminating aqueous workups, which is crucial for industrial applications.

- The zinc-mediated CAA method offers a versatile and high-yielding alternative that can be adapted for diverse substrates, including sterically hindered amines, making it suitable for medicinal chemistry applications.

- Both methods avoid the use of heavy metals or harsh reagents that could complicate downstream processing or pose environmental hazards.

- The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

- Detailed monitoring by HPLC and optimization of reaction parameters (catalyst loading, solvent choice, temperature) are critical to achieving high yields and reproducibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Cyclobutyl-2,2-dimethylpropyl)(methyl)amine hydrochloride, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The synthesis of this compound can be extrapolated from analogous cyclopropylamine derivatives. A nucleophilic substitution reaction between a cyclobutyl-containing precursor (e.g., 3-cyclobutyl-2,2-dimethylpropyl bromide) and methylamine is a plausible route, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization involves controlling reaction temperature (e.g., reflux conditions), stoichiometric ratios of reactants, and inert atmospheres (e.g., nitrogen) to minimize side reactions. Industrial-scale methods for similar amines suggest continuous flow reactors for precise parameter control (e.g., pressure, temperature) .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Assessment : Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) is effective for isolating impurities .

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR can confirm the cyclobutyl group’s presence (δ ~1.5–2.5 ppm for cyclobutyl protons) and methylamine integration .

- IR Spectroscopy : Peaks at ~3200–3400 cm (N-H stretch) and ~2500 cm (amine hydrochloride) validate the salt form .

- Melting Point Analysis : Consistency with literature values (e.g., 213–226°C for similar amines) ensures crystallinity .

Q. How does the cyclobutyl group influence the compound’s solubility and stability under different pH conditions?

- Methodological Answer : The cyclobutyl group introduces steric hindrance and hydrophobicity, reducing aqueous solubility compared to linear-chain analogs. Stability studies under varying pH (e.g., 1–10) can be conducted using UV-Vis spectroscopy or LC-MS to track decomposition. For example, acidic conditions may protonate the amine, enhancing solubility, while basic conditions could precipitate the free base . Solubility enhancers (e.g., DMSO) or co-solvents (e.g., ethanol) are recommended for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Methodological Answer :

- Derivative Synthesis : Modify the cyclobutyl group (e.g., substituents on the ring) or methylamine moiety to create analogs. Use reductive amination or alkylation protocols .

- Biological Testing : Screen analogs for receptor binding (e.g., GPCR assays) or enzyme inhibition (e.g., kinetic assays with purified enzymes). Compare results to unmodified compounds to identify critical structural motifs .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict interactions between derivatives and target proteins, guiding SAR hypotheses .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR chemical shift variations) observed during characterization?

- Methodological Answer :

- Isotopic Labeling : Use N-labeled methylamine to distinguish overlapping proton signals in NMR .

- 2D NMR Techniques : HSQC and HMBC can resolve ambiguities in C-H correlations, particularly for cyclobutyl protons .

- Dynamic NMR (DNMR) : Apply variable-temperature NMR to study conformational exchange in the cyclobutyl group, which may cause splitting or broadening of peaks .

Q. What mechanistic insights explain the reactivity differences between this compound and its cyclopropyl or linear-chain analogs?

- Methodological Answer :

- Steric Effects : The cyclobutyl group’s larger ring size increases steric hindrance, slowing nucleophilic substitution compared to cyclopropyl analogs. Kinetic studies (e.g., monitoring reaction rates via GC-MS) can quantify this effect .

- Ring Strain : Cyclobutane’s higher angle strain (vs. cyclopropane) may alter transition-state energetics in oxidation reactions. Density Functional Theory (DFT) calculations can model these differences .

- Solubility Impact : Linear-chain analogs exhibit higher solubility in polar solvents, facilitating faster reaction kinetics in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.